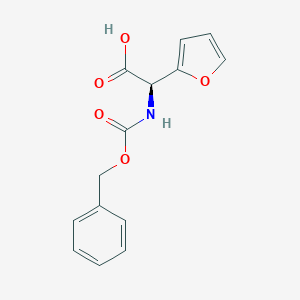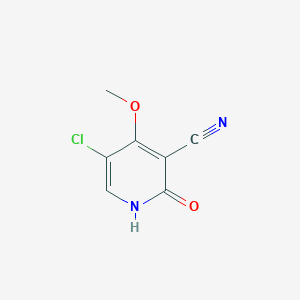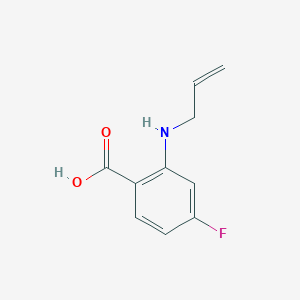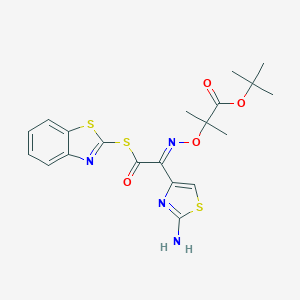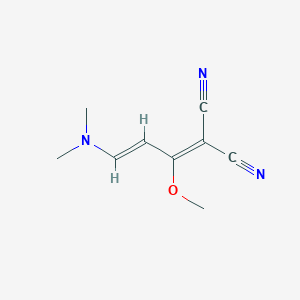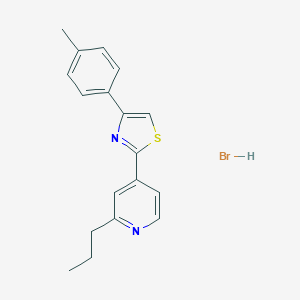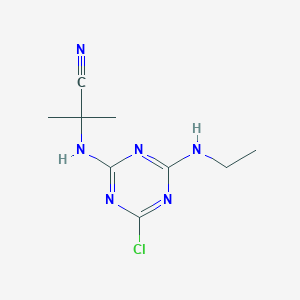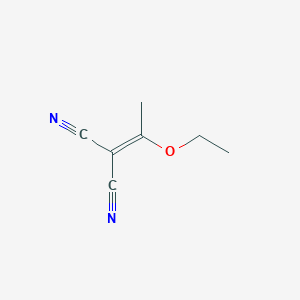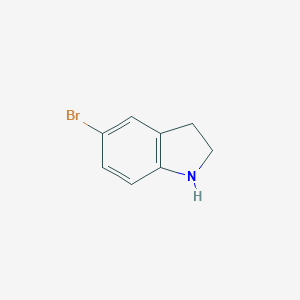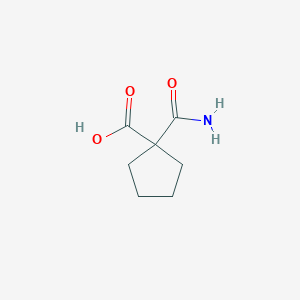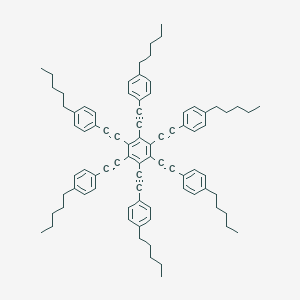
Hexakis((4-pentylphenyl)ethynyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis((4-pentylphenyl)ethynyl)benzene, also known as HPEB, is a compound that has gained attention in the scientific community due to its unique structure and potential applications. HPEB is a polycyclic aromatic hydrocarbon, which means it is composed of multiple fused aromatic rings. This compound has six alkyl chains attached to it, making it a highly branched molecule. HPEB has been synthesized using various methods, and its potential applications in scientific research are being explored.
作用機序
The mechanism of action of Hexakis((4-pentylphenyl)ethynyl)benzene is not fully understood, but it is believed to interact with biological molecules, such as DNA and proteins, through π-π stacking interactions. Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have a high binding affinity for DNA and has been used as a fluorescent probe for the detection of DNA. Hexakis((4-pentylphenyl)ethynyl)benzene has also been shown to interact with proteins, such as bovine serum albumin, and has been used as a fluorescent probe for the detection of proteins.
生化学的および生理学的効果
The biochemical and physiological effects of Hexakis((4-pentylphenyl)ethynyl)benzene are not well understood, and further research is needed to determine its potential toxicity and side effects. However, Hexakis((4-pentylphenyl)ethynyl)benzene has been shown to have low toxicity in vitro, and its biocompatibility has been demonstrated in cell culture studies.
実験室実験の利点と制限
Hexakis((4-pentylphenyl)ethynyl)benzene has several advantages for laboratory experiments, including its high purity, stability, and solubility in organic solvents. Hexakis((4-pentylphenyl)ethynyl)benzene is also a highly fluorescent compound, making it useful for fluorescence-based assays and imaging techniques. However, Hexakis((4-pentylphenyl)ethynyl)benzene has limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for research on Hexakis((4-pentylphenyl)ethynyl)benzene, including the development of new synthesis methods, the exploration of its potential applications in organic electronic devices, and the investigation of its interactions with biological molecules. Additionally, further research is needed to determine the potential toxicity and side effects of Hexakis((4-pentylphenyl)ethynyl)benzene, as well as its potential as a therapeutic agent.
合成法
Hexakis((4-pentylphenyl)ethynyl)benzene can be synthesized using various methods, including Sonogashira coupling, Suzuki-Miyaura coupling, and Glaser coupling. Sonogashira coupling involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst. Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst. Glaser coupling involves the reaction of a terminal alkyne with a copper (I) salt in the presence of oxygen. These methods have been used to synthesize Hexakis((4-pentylphenyl)ethynyl)benzene with high yields and purity.
科学的研究の応用
Hexakis((4-pentylphenyl)ethynyl)benzene has potential applications in scientific research due to its unique structure and properties. Hexakis((4-pentylphenyl)ethynyl)benzene has been used as a building block for the synthesis of functional materials, such as liquid crystals, polymers, and organic semiconductors. Hexakis((4-pentylphenyl)ethynyl)benzene has also been used as a fluorescent probe for the detection of DNA and proteins. Additionally, Hexakis((4-pentylphenyl)ethynyl)benzene has been explored as a potential material for the development of organic electronic devices, such as solar cells and light-emitting diodes.
特性
CAS番号 |
125594-05-0 |
|---|---|
製品名 |
Hexakis((4-pentylphenyl)ethynyl)benzene |
分子式 |
C84H90 |
分子量 |
1099.6 g/mol |
IUPAC名 |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C84H90/c1-7-13-19-25-67-31-43-73(44-32-67)55-61-79-80(62-56-74-45-33-68(34-46-74)26-20-14-8-2)82(64-58-76-49-37-70(38-50-76)28-22-16-10-4)84(66-60-78-53-41-72(42-54-78)30-24-18-12-6)83(65-59-77-51-39-71(40-52-77)29-23-17-11-5)81(79)63-57-75-47-35-69(36-48-75)27-21-15-9-3/h31-54H,7-30H2,1-6H3 |
InChIキー |
LTZVHPBZYRJACU-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
正規SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2C#CC3=CC=C(C=C3)CCCCC)C#CC4=CC=C(C=C4)CCCCC)C#CC5=CC=C(C=C5)CCCCC)C#CC6=CC=C(C=C6)CCCCC)C#CC7=CC=C(C=C7)CCCCC |
その他のCAS番号 |
125594-05-0 |
同義語 |
1,2,3,4,5,6-hexakis[2-(4-pentylphenyl)ethynyl]benzene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




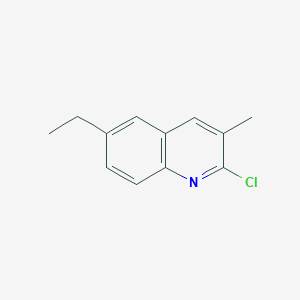
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)
